molecular formula C13H15FN2 B1463084 [1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177274-68-8

[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Cat. No. B1463084
M. Wt: 218.27 g/mol
InChI Key: UCJWJLCPJHJSSV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine, also known as 3-Fluoro-2,5-dimethylpyrrolidine, is a chemical compound that has been used in a variety of scientific applications. It is an aromatic amine that is composed of a phenyl ring, two methyl groups and a pyrrolidine ring. It is a colorless solid at room temperature and has a molecular weight of 189.2 g/mol.

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists

A study by Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing preference for ERK1/2 phosphorylation. These compounds exhibited high 5-HT1A receptor affinity, selectivity over other receptors, and promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Water-Soluble Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist that showed effectiveness in pre-clinical tests relevant to emesis and depression, highlighting the therapeutic potential of targeting this pathway for treating depression (Harrison et al., 2001).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel compounds, such as 1,3-Dithiolane derivatives, has been reported by Zhai Zhi-we (2014). These compounds have potential applications in the development of new materials or as intermediates in pharmaceutical synthesis (Zhai Zhi-we, 2014).

Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases

A study by Mbugua et al. (2020) focused on the synthesis and characterization of palladium and platinum complexes with Schiff base ligands derived from pyrrol-2-ylmethanamine, exploring their anticancer activity. The research highlights the potential of these complexes in cancer therapy, particularly through their selective toxicity against cancerous cell lines (Mbugua et al., 2020).

properties

IUPAC Name

[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-9-6-11(8-15)10(2)16(9)13-5-3-4-12(14)7-13/h3-7H,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJWJLCPJHJSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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